4-Chloro-6-fluoro-7-methoxyquinazoline

Regioisomeric purity HPLC-MS fingerprinting Intermediate quality control

4-Chloro-6-fluoro-7-methoxyquinazoline (CAS 1934560-94-7) is a trisubstituted quinazoline building block (C₉H₆ClFN₂O, MW 212.61 g/mol). It belongs to the 4-chloroquinazoline class, a privileged intermediate for kinase inhibitor programmes, where the 4-chloro group serves as a versatile leaving group for nucleophilic aromatic substitution (SₙAr) to install anilino or alkoxy pharmacophores.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B15225286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-7-methoxyquinazoline
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2Cl)F
InChIInChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3
InChIKeySNOBTTVXJKJLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoro-7-methoxyquinazoline – Core Scaffold Identity & Procurement Grade Profile


4-Chloro-6-fluoro-7-methoxyquinazoline (CAS 1934560-94-7) is a trisubstituted quinazoline building block (C₉H₆ClFN₂O, MW 212.61 g/mol) [1]. It belongs to the 4-chloroquinazoline class, a privileged intermediate for kinase inhibitor programmes, where the 4-chloro group serves as a versatile leaving group for nucleophilic aromatic substitution (SₙAr) to install anilino or alkoxy pharmacophores [2]. The 6-fluoro and 7-methoxy substitution pattern mirrors the C6/C7 decoration found in approved EGFR inhibitors (gefitinib, erlotinib, afatinib), making this scaffold directly relevant for constructing clinical-stage kinase inhibitor analogues [3]. Commercially, it is offered at ≥98% purity (HPLC) as a research-grade intermediate .

Why 4-Chloro-6-fluoro-7-methoxyquinazoline Cannot Be Trivially Replaced by Its Regioisomer or Des-Fluoro Analogs


Generic substitution within the 4-chloroquinazoline series is precluded by the non-interchangeable regiochemistry of the 6-fluoro/7-methoxy pair. The positional isomer 4-chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6) places fluorine at C7 and methoxy at C6, reversing the electron-withdrawing and hydrogen-bond-acceptor topography of the scaffold . Classical kinetic studies on quinazoline demonstrate that fluorine at C7 undergoes methoxide displacement significantly faster than at C6 (reactivity order: 7- > 5- > 6- and 8-), meaning a C7-fluoro regioisomer bears higher liability toward undesired nucleophilic degradation during late-stage SₙAr steps [1]. Furthermore, the C6-fluoro/C7-methoxy arrangement in the target compound mimics the established pharmacophoric pattern of gefitinib-class EGFR inhibitors (which require C7-methoxy for potency), whereas the reversed regioisomer does not replicate this critical interaction geometry . Selecting the incorrect regioisomer introduces both a chemical stability risk and a topological mismatch that cannot be rescued by downstream derivatisation alone.

Quantitative Differentiation Evidence: 4-Chloro-6-fluoro-7-methoxyquinazoline vs. Closest Analogs


Regioisomeric Purity: Positional Isomer Content as a Procurement Gate

4-Chloro-6-fluoro-7-methoxyquinazoline (6-F,7-OMe) is chromatographically distinguishable from its regioisomer 4-chloro-7-fluoro-6-methoxyquinazoline (7-F,6-OMe). Vendors supply the target compound at ≥98% purity (HPLC), with the regioisomer being a known potential impurity that must be excluded by orthogonal analytical methods . The InChIKey for the target is SNOBTTVXJKJLPT-UHFFFAOYSA-N, while the regioisomer bears a different InChIKey (XVFCYYAFOCEJSI-UHFFFAOYSA-N), enabling unambiguous identity verification via LC-MS or NMR .

Regioisomeric purity HPLC-MS fingerprinting Intermediate quality control

Nucleophilic Aromatic Substitution Reactivity: Fluorine Displacement Kinetics at C6 vs. C7

Classical kinetic data for methoxy-dehalogenation on the quinazoline benzo-ring establish that fluorine at C7 is displaced by methoxide significantly faster than fluorine at C6 (reactivity order: 7- ≫ 6-) [1]. For 4-chloro-6-fluoro-7-methoxyquinazoline, the fluorine resides at C6 (the less reactive position), conferring greater stability toward nucleophilic degradation during the pivotal 4-chloro SₙAr amination step compared to the C7-fluoro regioisomer. Conversely, the 4-chloro-6-fluoroquinazoline analog (CAS 16499-61-9), which lacks the 7-methoxy group, presents altered electronic character of the ring that shifts both the activation energy and the regioselectivity of subsequent derivatisation at C4 .

SₙAr reactivity Fluorine lability 4-Chloroquinazoline derivatisation

Pharmacophoric Congruence with Gefitinib/Erlotinib: C7-Methoxy Requirement for EGFR Kinase Potency

Structure-activity relationship (SAR) studies on 4-anilinoquinazoline EGFR inhibitors consistently demonstrate that the C7-methoxy group is essential for potency, while the C6 position tolerates a range of substitutions (alkoxy, morpholinoalkoxy, fluoro) . The target compound 4-chloro-6-fluoro-7-methoxyquinazoline retains the requisite C7-methoxy pharmacophore and can be elaborated into gefitinib-like or erlotinib-like 4-anilino derivatives. In the reported 6-substituted quinazoline series, derivatives with C7-methoxy and C6 modifications achieved IC₅₀ values as low as 2.6 nM against EGFR kinase and 4.3 nM against HER2 kinase (exemplified by compound 5c) [1]. A 4-chloro-6-fluoro-7-methoxyquinazoline scaffold, after 4-anilino derivatisation, positions the C6-fluoro as a metabolically stable, low-steric-bulk replacement for the C6-alkoxy chains found in clinical agents, potentially improving metabolic stability without sacrificing potency [2].

EGFR kinase inhibition C7-methoxy pharmacophore Quinazoline SAR

Comparison with Des-Fluoro Analog (4-Chloro-7-methoxyquinazoline): Electronic and Solubility Differentiation

The presence of a C6-fluorine in the target compound distinguishes it from the des-fluoro analog 4-chloro-7-methoxyquinazoline (CAS 55496-52-1). The computed XLogP3-AA for 4-chloro-6-fluoro-7-methoxyquinazoline is 2.6 [1], whereas the des-fluoro analog is expected to be more lipophilic (~0.3–0.5 log units higher) due to the absence of the electronegative fluorine. Fluorine substitution at C6 also impacts the electron density of the quinazoline ring, modulating the reactivity of the 4-chloro group toward nucleophilic attack. In gefitinib synthesis, the 4-chloro-7-methoxyquinazoline core is a key intermediate; the 6-fluoro variant offers medicinal chemists an additional vector for modulating both physicochemical properties and target binding without adding steric bulk (fluorine van der Waals radius 1.47 Å vs. hydrogen 1.20 Å) [2].

Fluorine effect LogP modulation Quinazoline scaffold optimisation

Recommended Application Scenarios for 4-Chloro-6-fluoro-7-methoxyquinazoline Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of 4-Anilinoquinazoline EGFR/HER2 Kinase Inhibitor Candidates with Fluorine at C6

This scaffold is optimally deployed as a key intermediate for generating 4-anilinoquinazoline libraries targeting EGFR and HER2 kinases. The C7-methoxy group satisfies the established potency pharmacophore [1], while the C6-fluorine offers a metabolically stable alternative to alkoxy substituents. The 4-chloro leaving group enables rapid parallel derivatisation with diverse anilines, facilitating SAR exploration. When used in place of the des-fluoro or C7-fluoro regioisomer, the C6-fluoro/C7-methoxy pattern preferentially maps onto the binding geometry of approved quinazoline-based EGFR inhibitors .

Process Chemistry & Route Scouting: Late-Stage SₙAr Derivatisation with Reduced Defluorination Risk

Owing to the lower kinetic lability of C6-fluorine versus C7-fluorine under nucleophilic conditions [1], this compound is the preferred 4-chloro intermediate when the synthetic route involves strongly nucleophilic conditions (e.g., alkoxide bases, primary amines at elevated temperatures). Selecting this regioisomer over 4-chloro-7-fluoro-6-methoxyquinazoline mitigates the risk of unwanted fluorine displacement side-reactions, improving isolated yields and reducing purification burden during scale-up .

Reference Standard & Impurity Profiling: Analytical Method Development for Regioisomeric Discrimination

The distinct chromatographic and spectroscopic signature of 4-chloro-6-fluoro-7-methoxyquinazoline (InChIKey SNOBTTVXJKJLPT-UHFFFAOYSA-N) relative to its C7-fluoro regioisomer makes it a valuable reference standard for developing HPLC and LC-MS methods that resolve positional isomers [1]. Procurement of the high-purity (≥98%) target compound enables its use as a system suitability standard in quality control laboratories monitoring regioisomeric impurities in kinase inhibitor API synthesis .

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